(4-bromophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone
Overview
Description
(4-bromophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone is a chemical compound that has been extensively studied for its potential use in scientific research. This compound, also known as BPNP, has been found to have a range of applications in various fields, including neuroscience, pharmacology, and biochemistry. In
Mechanism of Action
The mechanism of action of (4-bromophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone is not fully understood, but it is believed to work by inhibiting the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can have a range of effects on the brain and body.
Biochemical and Physiological Effects:
(4-bromophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has been found to have a range of biochemical and physiological effects. In addition to its effects on dopamine levels, it has been shown to have anti-inflammatory and analgesic properties. It has also been found to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the primary advantages of (4-bromophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone is its potency as a dopamine transporter inhibitor. This makes it a useful tool for studying the role of dopamine in the brain and for developing new treatments for dopamine-related disorders. However, (4-bromophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone also has some limitations for lab experiments, including its relatively short half-life and its potential toxicity at high doses.
Future Directions
There are many potential future directions for research on (4-bromophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone. One area of interest is its potential use in the treatment of Parkinson's disease and other dopamine-related disorders. Another area of interest is its potential use as a new class of drugs for the treatment of pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of (4-bromophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone and its potential effects on the brain and body.
Scientific Research Applications
(4-bromophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has been extensively studied for its potential use in scientific research. One of its primary applications is in the field of neuroscience, where it has been found to be a potent inhibitor of the dopamine transporter. This makes it a useful tool for studying the role of dopamine in the brain and for developing new treatments for dopamine-related disorders such as Parkinson's disease and addiction.
(4-bromophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has also been found to have potential applications in pharmacology, where it has been shown to have anti-inflammatory and analgesic properties. It has been suggested that (4-bromophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone could be developed into a new class of drugs for the treatment of pain and inflammation.
properties
IUPAC Name |
(4-bromophenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c19-14-6-4-13(5-7-14)18(22)16-12-15(21(23)24)8-9-17(16)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXPAEXNOWUTLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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